molecular formula C12H16N2O B1279872 1-(4-Amino-2-methylphenyl)piperidin-2-one CAS No. 443999-53-9

1-(4-Amino-2-methylphenyl)piperidin-2-one

Cat. No. B1279872
CAS RN: 443999-53-9
M. Wt: 204.27 g/mol
InChI Key: BVKWVMOTHUYVKL-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylphenyl)piperidin-2-one, also known as 4-Amino-2-methylpiperidine, is an organic compound with the molecular formula C8H15N2O. It is a colorless liquid with a characteristic odor. 4-Amino-2-methylpiperidine is used as a building block in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers.

Scientific Research Applications

Synthesis and Conformational Studies

  • Piperidine-fused benzoxazinonaphthoxazines and quinazolinonaphthoxazines have been synthesized using derivatives similar to 1-(4-Amino-2-methylphenyl)piperidin-2-one, demonstrating applications in conformational studies and molecular modeling (Csütörtöki et al., 2012).

Chemical Synthesis of Amino Acids

  • Efficient one-pot synthesis methods have been developed using compounds akin to this compound for synthesizing Nα-urethane-protected β- and γ-amino acids, illustrating its relevance in chemical synthesis (Cal et al., 2012).

Asymmetric Synthesis of Piperidines

  • Asymmetric synthesis methods involving compounds structurally related to this compound have been described, highlighting their use in creating biologically significant polysubstituted piperidines (Salgado et al., 2019).

Aurora Kinase Inhibitor Development

  • Similar compounds have been investigated for their potential as Aurora kinase inhibitors, suggesting applications in cancer treatment (ヘンリー,ジェームズ, 2006).

Synthesis of α-Aminophosphonates

  • Novel α-aminophosphonates containing piperidinyl groups have been synthesized, indicating potential use in the development of insecticides (Jiang et al., 2013).

Structural Chemistry

  • Complex sheets generated by multiple hydrogen bonds in compounds containing piperidin-1-yl, similar to this compound, highlight applications in structural chemistry and crystallography (Quiroga et al., 2010).

Antimycobacterial Activity

  • Spiro-piperidin-4-ones, structurally related to this compound, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showcasing potential antimycobacterial applications (Kumar et al., 2008).

Anticancer Agent Development

  • Piperidin-4-carboxylic acid derivatives have been synthesized and evaluated as promising anticancer agents, demonstrating potential in oncological research (Rehman et al., 2018).

properties

IUPAC Name

1-(4-amino-2-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-8-10(13)5-6-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKWVMOTHUYVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468532
Record name 1-(4-amino-2-methylphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

443999-53-9
Record name 1-(4-amino-2-methylphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

800 mg of water-moist palladium on activated carbon are added to a solution of 4.00 g (17.1 mmol) of 1-(4-nitro-2-methylphenyl)piperidin-2-one in 150 ml of methanol, and the mixture is hydrogenated at room temperature and atmospheric pressure for 22 hours. The reaction mixture is filtered, and the filtrate is evaporated, giving 1-(4-amino-2-methylphenyl)piperidin-2-one as a colourless solid; ESI 205.
Name
Quantity
800 mg
Type
reactant
Reaction Step One
Name
1-(4-nitro-2-methylphenyl)piperidin-2-one
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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